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Executive Summary
2-Butoxy-3-nitrotoluene (CAS: 911804-98-3) is a specialized aromatic ether building block

used primarily in the synthesis of pharmaceutical intermediates.[1][2] It serves as a critical

lipophilic scaffold, enabling the introduction of a butoxy side chain adjacent to a reactive

nitrogen center. Its primary downstream utility lies in its reduction to 2-Butoxy-3-methylaniline, a

precursor for kinase inhibitors and GPCR modulators where the butyl chain targets

hydrophobic pockets within protein binding sites.[1]

This guide details the synthesis, physicochemical characterization, and downstream

applications of 2-Butoxy-3-nitrotoluene, moving beyond catalog listings to provide actionable

experimental logic.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

IUPAC Name 1-Butoxy-2-methyl-3-nitrobenzene

Common Name 2-Butoxy-3-nitrotoluene

CAS Number 911804-98-3

Molecular Formula C₁₁H₁₅NO₃

Molecular Weight 209.24 g/mol

SMILES CCCCOC1=C(C)C=CC=C1=O

Appearance Yellow to orange oil or low-melting solid

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

LogP (Calc) ~3.5 (High lipophilicity due to butyl chain)

Synthesis & Manufacturing Protocol
The synthesis of 2-Butoxy-3-nitrotoluene is not a single-step commodity process but a

regioselective transformation requiring precise starting material selection.[1] The most robust

route proceeds via the O-alkylation of 2-Methyl-6-nitrophenol.[1]

Retrosynthetic Analysis
The target molecule is an aryl ether. Direct nitration of 2-butoxytoluene is not recommended

due to poor regioselectivity (yielding a mixture of 3-, 4-, and 5-nitro isomers).[1] The preferred

strategy locks the regiochemistry early by using an ortho-nitrated phenol.[1]

Step-by-Step Protocol (O-Alkylation)[1]
Reaction:
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2-Methyl-6-nitrophenol + 1-Bromobutane + K₂CO₃ → 2-Butoxy-3-nitrotoluene[1]

Reagents & Causality:

Substrate: 2-Methyl-6-nitrophenol (CAS: 13073-29-5).[1] This specific isomer ensures the

nitro and methyl groups are in the correct 1,3-relationship relative to the ether.[1]

Alkylating Agent: 1-Bromobutane (1.2 equivalents).[1] Bromide is preferred over iodide for

cost, though iodide reacts faster.

Base: Potassium Carbonate (K₂CO₃, 2.0 equivalents).[1] Anhydrous granular form is

required to deprotonate the phenol (pKa ~7-8) without causing hydrolysis of the alkyl halide.

[1]

Solvent: DMF (Dimethylformamide) or Acetone.[1] DMF is superior for rate (polar aprotic),

promoting the S_N2 mechanism.[1]

Experimental Workflow:

Charge: To a dry round-bottom flask under N₂ atmosphere, add 2-Methyl-6-nitrophenol (10.0

g, 65.3 mmol) and anhydrous DMF (100 mL).

Deprotonation: Add K₂CO₃ (18.0 g, 130 mmol) in one portion. The solution will turn bright

yellow/orange due to phenoxide formation.[1] Stir at RT for 30 minutes.

Alkylation: Add 1-Bromobutane (8.4 mL, 78.4 mmol) dropwise via syringe.

Heating: Heat the mixture to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid

elimination side reactions of the butyl bromide.

Quench: Pour the reaction mixture into ice-water (500 mL). The product will oil out or

precipitate.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH

(to remove unreacted phenol) and Brine.[1]

Purification: Dry over MgSO₄ and concentrate. If necessary, purify via flash chromatography

(Hexanes/EtOAc 9:1).[1]

Reaction Pathway Diagram[1]

o-Cresol 2-Methyl-6-nitrophenol
(Isomer Separation)

Nitration
(HNO3/H2SO4) 2-Butoxy-3-nitrotoluene

(Target)

Alkylation
(n-BuBr, K2CO3, DMF) 2-Butoxy-3-methylaniline

(Drug Precursor)

Reduction
(Fe/NH4Cl or H2/Pd-C)

Click to download full resolution via product page

Figure 1: Synthetic lineage from commodity chemical (o-Cresol) to high-value aniline

intermediate.[1][3][4][5]

Downstream Applications & Utility
The primary value of 2-Butoxy-3-nitrotoluene lies in its reduction to 2-Butoxy-3-methylaniline

(CAS: 1375068-69-1).[1] This aniline is a "privileged structure" in medicinal chemistry for

several reasons:

Hydrophobic Anchoring: The n-butyl chain provides a flexible lipophilic tail.[1] In kinase

inhibitors, this tail often occupies the solvent-exposed region or a hydrophobic back-pocket

of the ATP binding site, improving potency and residence time.[1]

Steric Clash Avoidance: The methyl group at the 3-position (ortho to the amine) forces the

aniline ring to twist out of planarity when coupled to an amide or heterocycle.[1] This

"atropisomeric bias" is crucial for fitting into restricted binding pockets.[1]

Metabolic Stability: Unlike a methoxy group, the butoxy group is less prone to rapid O-

dealkylation by cytochrome P450 enzymes, potentially extending the drug's half-life.[1]

Key Derivatives:

5-Bromo-2-butoxy-3-nitrotoluene: A brominated variant often found in catalogs.[1] This

allows for Suzuki/Buchwald couplings at the 5-position before reducing the nitro group,
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enabling the construction of bi-aryl systems.[1]

Analytical Characterization
To validate the identity of synthesized 2-Butoxy-3-nitrotoluene, the following spectroscopic

signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) Expectations:

Aromatic Region (3H): A pattern characteristic of 1,2,3-trisubstituted benzene.[1] Look for a

triplet (t) around 7.1 ppm and two doublets (d) around 7.4–7.6 ppm.[1]

Alpha-Methylene (-OCH₂-): A distinct triplet at ~4.0 ppm.[1] This shift confirms O-alkylation

(vs C-alkylation).[1]

Methyl Group (-CH₃): A singlet at ~2.4 ppm (deshielded slightly by the aromatic ring).[1]

Butyl Chain: Multiplets at 1.8 ppm and 1.5 ppm, with a terminal methyl triplet at ~0.9 ppm.

Quality Control Criteria:

HPLC Purity: >98% (Area %).

Impurity Profile: Must be free of 2-Methyl-6-nitrophenol (starting material), which can act as a

reactive impurity in subsequent steps.[1]

Safety & Handling
Risk Assessment:

Nitro Compounds: Like all nitro-aromatics, this compound poses a potential explosion hazard

if heated under confinement or subjected to high-energy shock, although the alkyl chain

mitigates this risk compared to TNT derivatives.[1]

Toxicity: Suspected mutagen. Handle in a fume hood. Avoid skin contact as nitro-toluenes

are readily absorbed through the dermis, leading to methemoglobinemia.[1]

Storage:
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Store at 2–8°C under inert gas (Argon/Nitrogen).

Protect from light to prevent gradual photo-degradation of the nitro group.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1375664/docs#technical-master-file-2-butoxy-3-
nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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